molecular formula C10H20O B13152451 (E)-1-t-Butoxyhex-3-ene

(E)-1-t-Butoxyhex-3-ene

Cat. No.: B13152451
M. Wt: 156.26 g/mol
InChI Key: JNDCGTDRFXSTTE-VOTSOKGWSA-N
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Description

(E)-1-t-Butoxyhex-3-ene is an organic compound characterized by the presence of a butoxy group attached to a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-t-Butoxyhex-3-ene typically involves the reaction of 1-hexene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Solvents like dichloromethane or toluene are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-t-Butoxyhex-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of hexan-3-one or hexan-3-ol.

    Reduction: Formation of 1-t-Butoxyhexane.

    Substitution: Formation of various substituted hexenes depending on the nucleophile used.

Scientific Research Applications

(E)-1-t-Butoxyhex-3-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving alkenes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-t-Butoxyhex-3-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. The butoxy group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-t-Butoxyhex-2-ene: Similar structure but with the butoxy group attached to a different position on the hexene chain.

    (E)-1-t-Butoxyhex-4-ene: Another isomer with the butoxy group at a different position.

    1-t-Butoxyhexane: Saturated analog without the double bond.

Uniqueness

(E)-1-t-Butoxyhex-3-ene is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers and analogs. The position of the butoxy group and the double bond plays a crucial role in determining its chemical behavior and applications.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-1-[(2-methylpropan-2-yl)oxy]hex-3-ene

InChI

InChI=1S/C10H20O/c1-5-6-7-8-9-11-10(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6+

InChI Key

JNDCGTDRFXSTTE-VOTSOKGWSA-N

Isomeric SMILES

CC/C=C/CCOC(C)(C)C

Canonical SMILES

CCC=CCCOC(C)(C)C

Origin of Product

United States

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